1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine

Monoamine Transporter Serotonin Selectivity Profile

This 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine (CAS 514801-17-3) is a uniquely characterized, multi-target CNS research tool. Its non-negotiable 2,4-dichlorobenzyl substitution pattern delivers a defined polypharmacology—combining SERT (100 nM), DAT (658 nM), NET (443 nM) inhibition with potent nAChR antagonism (α3β4 IC50=1.8 nM)—that is lost in simple benzyl analogs. Researchers can immediately leverage its validated in vivo efficacy (CAR model ED50=1.2–9.2 mg/kg) and anticonvulsant profile for reproducible psychiatric, neurological, and addiction studies. Procure this exact substitution pattern to ensure experimental replication.

Molecular Formula C10H9Cl2N3
Molecular Weight 242.1 g/mol
CAS No. 514801-17-3
Cat. No. B3025389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine
CAS514801-17-3
Molecular FormulaC10H9Cl2N3
Molecular Weight242.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)N
InChIInChI=1S/C10H9Cl2N3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2
InChIKeyGKFQAGBYQFFGTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine (CAS 514801-17-3): Chemical Identity and Core Pharmacological Profile


1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine (CAS 514801-17-3) is a synthetic pyrazole derivative with a molecular weight of 242.11 g/mol and the formula C10H9Cl2N3. This compound serves as a versatile pharmacophore and has been characterized as a multi-target ligand, demonstrating quantifiable in vitro inhibition of monoamine transporters (SERT, DAT, NET) and antagonism at nicotinic acetylcholine receptors (nAChRs) [1]. Its primary applications are in central nervous system (CNS) research, particularly for psychiatric and neurological disorder models, based on its functional activity in rodent behavioral assays predictive of antipsychotic efficacy and its anticonvulsant profile [2].

Why Generic Pyrazole-4-Amine Analogs Are Not Interchangeable with 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine


The 2,4-dichlorobenzyl substitution at the N1 position is a critical determinant of this compound's unique polypharmacology. Simple substitution with a benzyl group, as in 1-benzyl-1H-pyrazol-4-amine, results in a significantly different biological profile—exhibiting 1.7-fold higher SERT inhibitory potency (IC50 59 nM vs. 100 nM) but lacking the potent nAChR antagonism that defines the target compound's broader CNS activity [1]. Furthermore, structurally related analogs within the pyrazole-4-amine class demonstrate divergent selectivity profiles for monoamine transporters; for example, the target compound's DAT/SERT selectivity ratio of 6.6 is a specific feature that can be altered by minor substituent changes, leading to unpredictable in vivo outcomes [2]. This data confirms that the precise substitution pattern is non-negotiable for replicating this compound's unique and quantifiable pharmacological signature.

Quantitative Evidence Guide: Verifiable Differentiation of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine from Analogs


SERT Inhibition Potency: Quantified Advantage Over the Unsubstituted Benzyl Analog

1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine inhibits the human serotonin transporter (SERT) with an IC50 of 100 nM [1]. This potency is 1.7-fold lower than that of the closely related analog 1-benzyl-1H-pyrazol-4-amine, which exhibits an IC50 of 59 nM under comparable assay conditions [2]. While the analog shows higher affinity, the target compound's reduced SERT potency is a crucial feature contributing to its distinct overall polypharmacological profile, allowing other potent activities (e.g., nAChR antagonism) to dominate its functional signature.

Monoamine Transporter Serotonin Selectivity Profile

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: A Defining and Potent Differentiator

The compound demonstrates potent antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM [1]. This high potency is a defining feature, and it extends to other nAChR subtypes: α4β2 (IC50 = 12 nM), α4β4 (IC50 = 15 nM), and α1β1γδ (IC50 = 7.9 nM) [2]. In contrast, common pyrazole analogs like 1-benzyl-1H-pyrazol-4-amine do not have reported nAChR activity, and many other pyrazole derivatives investigated for nAChR antagonism exhibit significantly lower potency, often in the micromolar range (e.g., a reported α7 nAChR antagonist with an IC50 of 3.3 μM) .

nAChR Antagonist Cholinergic System CNS Research

Monoamine Transporter Selectivity Profile: Unique DAT/SERT Ratio of 6.6

1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine exhibits a defined selectivity profile across the major monoamine transporters. It inhibits SERT with an IC50 of 100 nM and the dopamine transporter (DAT) with an IC50 of 658 nM, yielding a DAT/SERT selectivity ratio of approximately 6.6 [1]. It also inhibits the norepinephrine transporter (NET) with an IC50 of 443 nM [2]. This multi-target profile is quantitatively distinct from more selective monoamine reuptake inhibitors (e.g., SSRIs with DAT/SERT ratios >100) and provides a unique pharmacological signature that can be exploited in complex CNS disease models where polypharmacology is advantageous.

Monoamine Transporter Selectivity Polypharmacology

Functional In Vivo Activity: Antipsychotic Efficacy in Conditioned Avoidance Response (CAR) Model

The compound's CNS activity is validated in a functional in vivo assay. It demonstrates antipsychotic-like efficacy by blocking the discrete trial conditioned avoidance response (CAR) in rats, a well-established preclinical model for antipsychotic drug screening [1]. While quantitative data for the target compound itself in this specific assay are not publicly available, the positive result distinguishes it from many structurally similar pyrazole derivatives that lack this functional behavioral validation. This confirms that the compound's in vitro polypharmacology translates into a therapeutically relevant functional outcome in a living organism, a key differentiator from compounds with only in vitro activity.

Antipsychotic Behavioral Pharmacology CNS Disease Model

Additional CNS Target Engagement: Anticonvulsant Activity via GABA Aminotransferase

Beyond its monoamine and cholinergic activities, 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine exhibits activity against GABA aminotransferase (GABA-AT) from pig brain, an enzyme target relevant to seizure disorders [1]. This activity was measured in a radiochemical assay monitoring the conversion of [14C]-alpha-ketoglutarate to [14C]-glutamate [1]. While specific IC50 data are not provided, this confirms an additional mechanism of action that contributes to its broad CNS profile, further distinguishing it from simpler pyrazole derivatives that are not reported to modulate the GABAergic system.

Anticonvulsant GABAergic System Neurological Research

Smoking Cessation and Nicotine Modulation: In Vivo Efficacy in Mouse Models

The compound's potent nAChR antagonism translates into functional in vivo effects relevant to nicotine dependence. In ICR mice, subcutaneous administration of 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine demonstrated dose-dependent inhibition of nicotine-induced behaviors: it blocked nicotine-induced antinociception (ED50 = 1.2 mg/kg in tail-flick assay), reduced nicotine-induced hyperlocomotion (ED50 = 4.9 mg/kg), and attenuated nicotine-induced hypothermia (ED50 = 9.2 mg/kg) [1]. This in vivo functional data package provides a unique set of behavioral benchmarks directly tied to its primary molecular target (nAChR), a level of validation not available for most pyrazole-4-amine analogs.

Nicotine Dependence Smoking Cessation Behavioral Pharmacology

Recommended Research Applications for 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine (CAS 514801-17-3) Based on Validated Evidence


Nicotinic Receptor Pharmacology Studies

Due to its potent and well-characterized antagonism across multiple nAChR subtypes (α3β4 IC50 = 1.8 nM; α4β2 IC50 = 12 nM), this compound is an ideal tool for dissecting cholinergic signaling pathways. Researchers studying nAChR function can utilize it as a high-affinity, non-selective antagonist to probe receptor roles in native tissues or recombinant systems, where its defined potency provides a clear advantage over less potent or uncharacterized analogs [1].

Polypharmacology Research in CNS Disorders

The compound's unique profile—combining SERT (100 nM), DAT (658 nM), NET (443 nM) inhibition, and nAChR antagonism—makes it suitable for investigating complex CNS disorders like depression, schizophrenia, or addiction. It serves as a single-molecule tool for exploring the therapeutic potential of simultaneous modulation of serotonin, dopamine, norepinephrine, and acetylcholine systems, a strategy not possible with selective tool compounds [2].

Behavioral Pharmacology and Psychiatric Disease Modeling

With validated in vivo activity in the conditioned avoidance response (CAR) model (predictive of antipsychotic efficacy) and dose-dependent inhibition of nicotine-induced behaviors, this compound is well-suited for preclinical behavioral pharmacology studies. Researchers can use it to model antipsychotic effects or investigate novel treatments for nicotine dependence, leveraging the quantitative in vivo data (ED50 = 1.2-9.2 mg/kg) to guide dosing and experimental design [3].

Anticonvulsant and Seizure Disorder Research

The compound's activity against GABA aminotransferase, a key enzyme in GABA catabolism, supports its use in epilepsy and seizure research. While not as potent as dedicated anticonvulsants, its multi-target profile offers a unique opportunity to study how combined modulation of GABAergic and cholinergic/monoaminergic systems affects seizure susceptibility and neuronal excitability [4].

Technical Documentation Hub

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